molecular formula C11H15NO2 B2626963 Butyl 2-(pyridin-2-yl)acetate CAS No. 29488-94-6

Butyl 2-(pyridin-2-yl)acetate

Cat. No.: B2626963
CAS No.: 29488-94-6
M. Wt: 193.246
InChI Key: AOWFSADDXYTKTN-UHFFFAOYSA-N
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Description

Butyl 2-(pyridin-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to the ester functional group, which is further connected to a pyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(pyridin-2-yl)acetate can be achieved through esterification reactions. One common method involves the reaction of pyridin-2-ylacetic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pyridin-2-ylacetic acid and butanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or halides, appropriate solvents, and sometimes catalysts.

Major Products

    Hydrolysis: Pyridin-2-ylacetic acid and butanol.

    Oxidation: Pyridin-2-ylacetic acid derivatives.

    Substitution: Various substituted pyridin-2-ylacetate derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with desired properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of butyl 2-(pyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The pyridine moiety can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the ester functional group can undergo hydrolysis, releasing active metabolites that exert their effects.

Comparison with Similar Compounds

Butyl 2-(pyridin-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(pyridin-2-yl)acetate: Similar structure but with an ethyl group instead of a butyl group. It may exhibit different physical and chemical properties due to the shorter alkyl chain.

    Methyl 2-(pyridin-2-yl)acetate: Contains a methyl group, leading to distinct reactivity and applications.

    Propyl 2-(pyridin-2-yl)acetate: Features a propyl group, offering a balance between the properties of ethyl and butyl derivatives.

Properties

IUPAC Name

butyl 2-pyridin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-6-4-5-7-12-10/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWFSADDXYTKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29488-94-6
Record name butyl 2-(pyridin-2-yl)acetate
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